N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide

Description

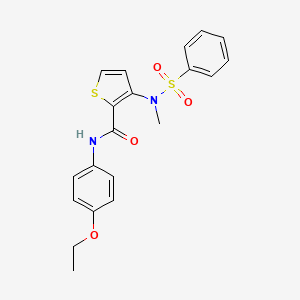

N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a synthetic small molecule featuring a thiophene-2-carboxamide core. Key structural elements include:

- 4-Ethoxyphenyl group: Attached to the carboxamide nitrogen, providing electron-donating effects due to the ethoxy substituent.

- N-Methylbenzenesulfonamido group: Positioned at the 3rd carbon of the thiophene ring, introducing sulfonamide functionality with a methyl group on the sulfonamide nitrogen.

Properties

IUPAC Name |

3-[benzenesulfonyl(methyl)amino]-N-(4-ethoxyphenyl)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S2/c1-3-26-16-11-9-15(10-12-16)21-20(23)19-18(13-14-27-19)22(2)28(24,25)17-7-5-4-6-8-17/h4-14H,3H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVOJUMDMAMTEAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=C(C=CS2)N(C)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-ethoxyphenyl)-3-(N-methylbenzenesulfonamido)thiophene-2-carboxamide is a compound with potential therapeutic applications due to its unique structural features, which include a thiophene ring and sulfonamide functional groups. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C18H20N2O3S

- Molecular Weight : 348.43 g/mol

This compound features a thiophene ring that is known for its electronic properties, enhancing the potential for various biological interactions.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Inhibition of Protein Interactions : The compound has been shown to interfere with protein-protein interactions, particularly those involving β-catenin, which is crucial in cell signaling pathways related to cancer progression and metastasis.

- Modulation of Enzymatic Activity : It may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to altered cellular responses and therapeutic effects .

- Induction of Apoptosis : Preliminary studies suggest that this compound can induce apoptosis in cancer cell lines by triggering intrinsic apoptotic pathways .

Anticancer Activity

Several studies have explored the anticancer potential of this compound:

- Cell Line Studies : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells, with IC50 values ranging from 10 to 30 µM .

- Mechanistic Insights : The compound's ability to downregulate β-catenin levels was correlated with reduced expression of oncogenes and increased expression of pro-apoptotic factors .

Antimicrobial Activity

The compound has also shown promise in antimicrobial applications:

- Bacterial Inhibition : In vitro assays revealed significant antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

- Fungal Activity : Preliminary tests indicated antifungal properties against certain strains of Candida, suggesting a broader spectrum of antimicrobial action .

Data Summary

Case Studies

A notable case study involved the application of this compound in a murine model of breast cancer. Mice treated with this compound exhibited a significant reduction in tumor size compared to controls, alongside enhanced survival rates. Histological analysis revealed increased apoptosis within tumor tissues, correlating with the in vitro findings regarding its mechanism of action .

Comparison with Similar Compounds

Thiophene-2-Carboxamide Derivatives ()

describes N-substituted thiophene-2-carboxamide derivatives synthesized via Claisen-Schmidt condensation. Key analogs and their properties are summarized below:

Key Comparisons :

- Substituent Effects : The target compound’s 4-ethoxyphenyl group contrasts with electron-withdrawing nitro (T-IV-H, T-IV-I) or hydrophilic hydroxy (T-IV-C) groups in analogs. Ethoxy’s electron-donating nature may enhance solubility in polar solvents compared to nitro derivatives .

- Synthetic Yields: Yields for T-IV analogs range from 63–74%, suggesting moderate efficiency in Claisen-Schmidt condensations.

Sulfonamide-Containing Thiophene Derivatives ()

highlights N-(4-chlorophenyl)-3-[(4-chlorophenyl)methanesulfonyl]thiophene-2-carboxamide (CAS 251097-10-6):

- Molecular Formula: C₁₈H₁₃Cl₂NO₃S₂

- Molar Mass : 426.34 g/mol

- Substituents : Dual 4-chlorophenyl groups (on sulfonyl and carboxamide).

Comparison with Target Compound :

Benzamide Derivatives with Ethoxyphenyl Groups ()

and list compounds with ethoxyphenyl-substituted benzamides, such as N-(4-ethoxyphenyl)-2-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzamide (). These lack the thiophene-sulfonamide core but share the ethoxyphenyl motif.

Structural Divergence :

- The target compound’s thiophene core and sulfonamide group differentiate it from benzamide-based analogs, which may exhibit distinct binding affinities or metabolic stability.

Research Implications and Gaps

- Synthetic Challenges : The target compound’s sulfonamide group may require specialized sulfonation steps, unlike the Claisen-Schmidt route for T-IV analogs .

- Biological Potential: Sulfonamide-thiophene hybrids are understudied; comparative studies with nitro (T-IV-H/I) or chloro () derivatives could reveal structure-activity relationships.

- Data Limitations : Melting points, crystallinity, and bioactivity data for the target compound are absent in the provided evidence, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.